2-Methylproyl2-pyridylketone
Description
Significance of Pyridyl Ketone Frameworks in Synthetic Chemistry
The pyridyl ketone framework is a cornerstone in modern organic synthesis due to its versatile reactivity and structural importance. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and potential for biological interactions. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which significantly influences the molecule's chemical and physical properties. nih.gov
Pyridyl ketones serve as crucial intermediates in the synthesis of more complex molecules. rsc.org They are precursors for a variety of heterocyclic compounds and can be transformed through numerous reactions targeting the ketone group, the pyridine ring, or the alpha-carbon. For instance, 2-acylpyridines are competent substrates in the synthesis of indolizines, a class of nitrogen-containing heterocycles. rsc.org Furthermore, the carbonyl group of pyridyl ketones can undergo nucleophilic addition, reduction, or can be used to form derivatives like oximes and hydrazones, which themselves have applications in coordination chemistry and materials science. ontosight.airesearchgate.net
Modern synthetic methods continue to be developed for the efficient and regioselective production of 2-acylpyridines. These include iridium-catalyzed [2+2+2] cycloadditions of diynes with acyl cyanides and metal-free cross-dehydrogenative coupling (CDC) reactions between pyridine derivatives and alcohols. acs.orgdergipark.org.tr The development of such atom-economical and efficient routes underscores the continued importance of this structural motif in chemical research. researchgate.net
Overview of 2-Methylpropyl 2-Pyridyl Ketone's Structural Features and Research Relevance
2-Methylpropyl 2-pyridyl ketone features a 2-pyridyl group connected to a carbonyl carbon, which is in turn bonded to a 2-methylpropyl (isobutyl) group. The molecular formula is C₁₀H₁₃NO. lookchem.com The key structural elements are:
The 2-Pyridyl Group: This aromatic heterocycle is electron-withdrawing and contains a nitrogen atom that can serve as a ligand site. Its presence influences the reactivity of the adjacent ketone.
The Ketone Group: The carbonyl (C=O) group is a site for a wide range of chemical transformations and is a key component in the formation of metal complexes.
The research relevance of 2-Methylpropyl 2-pyridyl ketone is primarily derived from its position within the broader class of alkyl pyridyl ketones. These compounds are explored as building blocks in organic synthesis and as ligands in coordination chemistry. The specific isobutyl group can influence steric interactions in reactions or in the formation of metal complexes, potentially leading to different selectivity or stability compared to other alkyl analogs like methyl or ethyl pyridyl ketones.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| IUPAC Name | 1-(pyridin-2-yl)-3-methylbutan-1-one |
| Synonyms | 2-(Isobutylcarbonyl)pyridine, 2-Methylpropyl 2-pyridyl ketone |
| CAS Number | 6952-53-0 |
Scope of Academic Inquiry into 2-Methylpropyl 2-Pyridyl Ketone and Related Pyridyl Ketone Analogs
Academic inquiry into pyridyl ketones is broad, covering synthesis, reaction mechanisms, and applications in various fields. While 2-Methylpropyl 2-pyridyl ketone itself is not heavily featured in dedicated studies, research on its analogs provides a clear picture of its potential areas of interest.
Synthesis: Research focuses on developing novel and efficient methods for creating 2-acylpyridines. This includes nickel-catalyzed reductive coupling of 2-pyridyl esters with alkyl chlorides and Boekelheide-type rearrangements of N-alkenoxypyridiniums. rsc.orgresearchgate.net These methods offer pathways to a wide range of pyridyl ketones with diverse alkyl and aryl substituents.
Coordination Chemistry: Pyridyl ketones, such as di-2-pyridyl ketone, are highly effective ligands for transition metals. acs.orgnih.gov The nitrogen of the pyridine and the oxygen of the ketone can chelate to a metal center, forming stable complexes. nih.gov These complexes are investigated for their catalytic activity, magnetic properties, and potential applications in materials science. acs.org Derivatives like thiosemicarbazones of 2-acetylpyridine (B122185) and 2-benzoylpyridine (B47108) have been studied for their biological activities. acs.org
Asymmetric Catalysis: The carbon atom alpha to the carbonyl group in alkyl pyridyl ketones is a key target for stereoselective functionalization. Recent studies have demonstrated the enantioselective conjugate addition of pyridyl alkyl ketones to enones using copper(II)-Lewis acid/Brønsted base catalysis, highlighting the utility of these compounds in constructing chiral molecules. rsc.org The alkyl group (such as the isobutyl group in the title compound) plays a role in the stereochemical outcome of these reactions. researchgate.net
The data below, gathered for a related compound, Methyl 2-pyridyl ketone, illustrates the type of characterization common for this class of molecules.
| Compound Name | Analytical Method | Key Findings |
| Methyl 2-pyridyl ketone benzoyl hydrazone | Mass spectra, IR spectra, Thermal analysis | Forms stable complexes with rare earth nitrates where the ligand coordinates through oxygen and nitrogen atoms. researchgate.net |
| Di-2-pyridyl ketone | FTIR Spectroscopy, X-Ray Crystallography | Characterized as a versatile ligand forming complexes with metals like Palladium(II), with applications in catalysis. acs.orgnih.gov |
| 2-Acetylpyridine Thiosemicarbazones | Structure-Activity Relationship Studies | Investigated for overcoming multidrug resistance in cancer cells through mechanisms involving copper chelation and reactive oxygen species. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(2-methylpyran-2-yl)-2-pyridin-2-ylethane-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-13(7-3-5-9-17-13)12(16)11(15)10-6-2-4-8-14-10/h2-9H,1H3 |
InChI Key |
XUYIFGKVHXRWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CO1)C(=O)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Methylpropyl 2 Pyridyl Ketone and Its Derivatives
Chemical Transformations Involving the Ketone Carbonyl Group
The carbonyl group is a key functional group that dictates a significant portion of the reactivity of 2-Methylpropyl 2-pyridyl ketone. Its interactions with nucleophiles, its ability to tautomerize, and its susceptibility to redox reactions are central to its chemical profile.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon in 2-Methylpropyl 2-pyridyl ketone is electrophilic and susceptible to attack by nucleophiles. youtube.comnumberanalytics.com This fundamental reaction proceeds via the donation of an electron pair from a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This process is a cornerstone of organic synthesis, allowing for the formation of a wide array of more complex molecules. numberanalytics.com
Common nucleophilic addition reactions for ketones of this type include:
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. For 2-Methylpropyl 2-pyridyl ketone, reaction with a Grignard reagent would yield a tertiary alcohol with the R-group from the Grignard reagent and the 2-methylpropyl and 2-pyridyl groups attached to the carbinol carbon.
Reduction with Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻), which are potent nucleophiles. youtube.com These reagents reduce the ketone to a secondary alcohol. In the case of 2-Methylpropyl 2-pyridyl ketone, this would result in the formation of 1-(pyridin-2-yl)-2-methylpropan-1-ol.
Addition of Amines: Primary amines can add to the carbonyl group to form an imine, while secondary amines can form an enamine. These reactions are often reversible and pH-dependent.
The general mechanism for nucleophilic addition is depicted below:
Step 1: Nucleophilic attack on the carbonyl carbon.
Step 2: Protonation of the resulting alkoxide intermediate to form the alcohol product. youtube.com
Keto-Enol Tautomerism and its Implications for Reactivity
Like other ketones with an α-hydrogen, 2-Methylpropyl 2-pyridyl ketone can exist in equilibrium with its enol tautomer. This equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. capes.gov.brmuni.cz Although the keto form is generally more stable, the enol form is a key intermediate in many reactions.
The equilibrium can be influenced by several factors, including solvent polarity and pH. chemrxiv.org In aqueous solutions, the interconversion between the keto and enol forms can be catalyzed by either acid or base. muni.cz Studies on related phenylacetylpyridines have shown that the enol content is significantly higher for the N-protonated ketones. capes.gov.br The enol form of 2-pyridyl ketones can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the pyridine (B92270) nitrogen. capes.gov.br
The existence of the enol tautomer has important implications for reactivity:
α-Halogenation: The enol can act as a nucleophile and react with electrophiles. For instance, in the presence of an acid or base catalyst, it can react with halogens to introduce a halogen atom at the α-carbon.
Aldol-type Reactions: The enolate, formed by deprotonation of the α-carbon, is a powerful nucleophile that can participate in aldol (B89426) condensations and related C-C bond-forming reactions.
| Tautomer | Key Features |
| Keto Form | Carbonyl (C=O) group, α-hydrogens |
| Enol Form | Hydroxyl (O-H) group, Carbon-carbon double bond (C=C) |
Catalytic Reduction and Oxidation Pathways of the Ketone
The carbonyl group of 2-Methylpropyl 2-pyridyl ketone can undergo both reduction and oxidation reactions.
Reduction: Catalytic hydrogenation is a common method for the reduction of ketones. rsc.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. For 2-pyridyl ketones, catalytic hydrogenation can lead to the formation of the corresponding secondary alcohol. rsc.orgthieme-connect.com A variety of transition metals, including iron, manganese, ruthenium, copper, rhodium, and iridium, have been employed in catalysts for the asymmetric reduction of 2-pyridine ketones, yielding enantiomerically pure chiral alcohols. thieme-connect.com These reductions can proceed through direct hydrogenation, transfer hydrogenation, or hydrosilylation pathways. thieme-connect.com
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under forcing conditions. The oxidation of the methylene (B1212753) group adjacent to the carbonyl in pyridin-2-yl-methanes to form pyridin-2-yl-methanones has been achieved using copper catalysis with water as the oxygen source. mdpi.com The oxidation of di-2-pyridyl ketone hydrazones has also been studied, leading to the formation of triazolopyridine derivatives. openalex.orgcapes.gov.br In the context of organometallic chemistry, the ketone group in a di-2-pyridyl ketone ligand coordinated to a platinum center has been shown to participate in oxidative addition reactions. cdnsciencepub.com
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of 2-Methylpropyl 2-pyridyl ketone introduces a site of basicity and influences the reactivity of the aromatic ring.
Protonation and Acid-Base Chemistry of the Pyridine Moiety
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and accept a proton. The pKa of a compound indicates its acidity or basicity. labxchange.org For a protonated species, a lower pKa value corresponds to a stronger acid and a weaker conjugate base. labxchange.org The pKa of the conjugate acid of pyridine is approximately 5.2. The presence of the electron-withdrawing 2-methylpropyl ketone group is expected to decrease the basicity of the pyridine nitrogen in 2-Methylpropyl 2-pyridyl ketone, resulting in a lower pKa value for its conjugate acid compared to unsubstituted pyridine.
The protonation state of the pyridine nitrogen can significantly impact the molecule's reactivity. github.io Protonation of the nitrogen enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. organicchemistrytutor.com The presence of the acyl group, which is also electron-withdrawing, further deactivates the ring. EAS reactions on pyridine, when they do occur, typically proceed at the 3- and 5-positions. organicchemistrytutor.com However, under the strongly acidic conditions often required for EAS (like nitration), the pyridine nitrogen is protonated, which strongly deactivates the ring, often preventing the reaction from occurring. rsc.org The mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.orgdalalinstitute.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction. The mechanism involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance, including a form where the negative charge resides on the electronegative nitrogen atom. stackexchange.comyoutube.commasterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. youtube.commasterorganicchemistry.com While 2-Methylpropyl 2-pyridyl ketone itself does not have a leaving group on the ring, derivatives with a leaving group (e.g., a halogen) at the 4- or 6-position would be expected to undergo SNAr. chemrxiv.org
| Reaction Type | Key Features | Preferred Position on Pyridine Ring |
| Electrophilic Aromatic Substitution (EAS) | Attack by an electrophile, deactivated ring | 3- and 5-positions |
| Nucleophilic Aromatic Substitution (SNAr) | Attack by a nucleophile, electron-deficient ring | 2-, 4-, and 6-positions (with a leaving group) |
Mechanisms of Key Reactions
The reactivity of the carbonyl group in 2-pyridyl ketones is significantly influenced by the adjacent pyridyl ring. The nitrogen atom in the pyridine ring can act as a proton acceptor or a metal coordinating site, which in turn can activate the carbonyl group toward various reactions. The isobutyl group, being a bulky alkyl substituent, can exert steric effects that influence the approach of reactants to the carbonyl center.
Reaction Mechanism Elucidation via Kinetic and Computational Studies
While specific kinetic and computational studies on 2-Methylpropyl 2-pyridyl ketone are not extensively documented in publicly available literature, the mechanisms of key reactions involving closely related 2-pyridyl ketones have been elucidated through these methods. These studies provide a strong basis for understanding the reactivity of the target compound.
One of the most studied reactions for 2-pyridyl ketones is their reduction to the corresponding chiral alcohols. The asymmetric reduction of 2-pyridine ketones can be achieved through methods like metal-catalyzed hydrogenation, transfer hydrogenation, and hydrosilylation. d-nb.info Kinetic and computational studies have been instrumental in understanding the mechanisms of these transformations.
For instance, in the Meerwein-Ponndorf-Verley (MPV) reduction of ketones, a widely accepted mechanism involves the coordination of both the ketone and an alcohol (as a hydrogen source) to a Lewis acidic metal center. This is followed by a hydrogen transfer via a six-membered transition state, which is considered the rate-determining step. nih.gov Kinetic studies on the MPV reduction of various ketones in continuous-flow microreactors have demonstrated the efficiency and controllability of this process. nih.gov The reaction rate is influenced by both steric and electronic effects of the substituents on the ketone. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have provided detailed insights into the reaction pathways of pyridyl derivatives. For example, DFT calculations have been used to investigate the mechanism of catalytic hydroboration of pyridine derivatives, helping to identify potential intermediates. ntu.edu.sg In the context of pyridyl ketoximes, DFT calculations have been used to explore the geometric and energetic profiles of reaction pathways, revealing unprecedented cross-coupling reactions between coordinated ligands. mdpi.com These studies highlight the power of computational chemistry in predicting reaction outcomes and understanding complex reaction mechanisms.
The following table summarizes kinetic data for the MPV reduction of different ketones, illustrating the influence of substrate structure on reaction rates. While 2-Methylpropyl 2-pyridyl ketone is not included, the data for analogous compounds demonstrate the general principles.
Table 1: Kinetic Parameters for the MPV Reduction of Various Ketones Data inferred from studies on analogous compounds.
| Ketone | Hydrogen Donor | Catalyst | Reaction Rate Constant (k) | Reference |
|---|---|---|---|---|
| Cyclohexanone | 2-Butanol | Zirconium-functionalized silica (B1680970) | - | nih.gov |
| Benzaldehyde | 2-Butanol | Zirconium-functionalized silica | - | nih.gov |
| Cinnamaldehyde | 2-Butanol | Zirconium-functionalized silica | Lower than benzaldehyde | nih.gov |
| 2-Cyclohexen-1-one | 2-Butanol | Zirconium-functionalized silica | Lower than cyclohexanone | nih.gov |
Investigation of Transition States and Intermediates
The investigation of transition states and intermediates is crucial for a complete understanding of a reaction mechanism. Spectroscopic techniques and computational modeling are the primary tools for characterizing these transient species.
In the context of reactions involving pyridyl ketones, computational studies have been particularly insightful. For example, in the study of cross-coupling reactions of coordinated 2-pyridyl nitrile oxide ligands, the transition state was located, and the activation barrier was calculated to be 23.0 kcal/mol. mdpi.com The vibrational modes corresponding to the imaginary frequency of the transition state were found to be consistent with the proposed cross-coupling mechanism. mdpi.com
Furthermore, n→π* interactions have been shown to stabilize transition states in reactions of molecules containing carbonyl groups. researchgate.net Computational studies, including Natural Bond Orbital (NBO) analysis, have confirmed the role of these interactions in stabilizing the planar transition state of molecular rotors, with stabilization energies of up to ~10 kcal/mol. researchgate.net Such interactions could play a significant role in the reactions of 2-Methylpropyl 2-pyridyl ketone, influencing the geometry and energy of transition states.
The metal-promoted hydration of di-2-pyridyl ketone, a reaction where the ketone is converted to a diol upon coordination to a metal ion, provides an example of the isolation and characterization of a reaction intermediate. sdstate.edu In this system, the hydrated ketone remains coordinated to the metal ion, behaving as a tridentate ligand. sdstate.edu This demonstrates how coordination to a metal can stabilize an otherwise unstable intermediate.
The table below presents computationally derived geometric parameters for a reactant, transition state, and product in a cyclization reaction of a related pyridyl ketone, illustrating the structural changes that occur during a chemical transformation.
Table 2: Computed Geometries (Bond Lengths in Å) for a Representative Pyridyl Ketone Reaction Data from a computational study on a related pyridyl ketone system.
| Species | N1-C5 Distance | C-O Bond Length | C-C Bond Length (newly forming) | Reference |
|---|---|---|---|---|
| Reactant Complex | 2.515 | - | - | researchgate.net |
| Transition State | 2.000 | - | - | researchgate.net |
| Product | 1.502 | - | - | researchgate.net |
Coordination Chemistry and Ligand Design with 2 Methylpropyl 2 Pyridyl Ketone
Chelation Properties and Coordination Modes
Based on the well-understood chemistry of 2-pyridyl ketone derivatives, 2-Methylpropyl 2-pyridyl ketone is anticipated to exhibit versatile coordination capabilities.
Bidentate and Polydentate Coordination Characteristics
It is expected that 2-Methylpropyl 2-pyridyl ketone would primarily function as a bidentate ligand. The geometry of the molecule allows for the formation of a stable five-membered chelate ring with a metal ion. The potential for polydentate coordination would likely arise from the formation of polynuclear complexes where the ketone oxygen could act as a bridging atom between two or more metal centers. The bulky 2-methylpropyl group might sterically hinder the formation of some higher-order polynuclear structures that are observed with less sterically demanding 2-pyridyl ketones.
Role of the Pyridine (B92270) Nitrogen and Ketone Oxygen in Ligand Binding
The primary donor atoms for coordination are the nitrogen atom of the pyridine ring and the oxygen atom of the ketone group. The lone pair of electrons on the pyridine nitrogen and the carbonyl oxygen are readily available for donation to a metal center, facilitating the formation of coordination bonds. The 2-methylpropyl group, being an electron-donating alkyl group, might slightly increase the electron density on the pyridine ring, potentially enhancing the basicity of the nitrogen atom and influencing the strength of the metal-ligand bond.
Formation of Gem-Diol and Hemiketal Forms as Ligands within Metal Complexes
A characteristic feature of 2-pyridyl ketones in coordination chemistry is the susceptibility of the carbonyl carbon to nucleophilic attack, particularly by water or alcohols, upon coordination to a metal ion. This leads to the in situ formation of gem-diol or hemiketal forms of the ligand. It is highly probable that 2-Methylpropyl 2-pyridyl ketone would undergo similar transformations in the presence of metal ions and protic solvents. The deprotonation of these gem-diol or hemiketal forms can lead to the formation of anionic ligands that are effective bridging units, facilitating the assembly of polynuclear metal complexes.
Formation and Structural Characterization of Metal Complexes
While no specific complexes of 2-Methylpropyl 2-pyridyl ketone have been reported, it is reasonable to predict its reactivity with various metal ions based on the extensive research on analogous ligands.
Coordination with Transition Metal Ions (e.g., Ni(II), Cu(II), Fe(II/III), Zn(II), Cd(II), Co(II), Mn(II))
2-Pyridyl ketones are known to form stable complexes with a wide range of first-row transition metals. It is anticipated that 2-Methylpropyl 2-pyridyl ketone would react with salts of Ni(II), Cu(II), Fe(II/III), Zn(II), Cd(II), Co(II), and Mn(II) to form mononuclear or polynuclear complexes. The specific stoichiometry and structure of these complexes would be influenced by the choice of metal ion, the counter-anion, the solvent system, and the reaction conditions. The steric bulk of the 2-methylpropyl group would likely play a significant role in determining the coordination geometry and the nuclearity of the resulting complexes, potentially favoring lower coordination numbers or preventing the formation of highly compact cluster structures.
Complexation with Lanthanide Series Elements
The coordination chemistry of 2-pyridyl ketones with lanthanide ions has been explored, often leading to complexes with high coordination numbers and interesting photoluminescent properties. It is plausible that 2-Methylpropyl 2-pyridyl ketone could also act as a ligand for lanthanide ions. The coordination would likely involve the N,O-bidentate chelation, and the resulting complexes might also feature coordinated solvent molecules or counter-anions to satisfy the high coordination demands of the lanthanide ions. The luminescent properties of such complexes would be of interest, as the ligand could potentially act as an "antenna" to sensitize the emission of the lanthanide ion.
Synthesis and Topology of Metal-Ligand Coordination Clusters
The synthesis of metal-ligand coordination clusters using pyridyl ketone ligands, such as 2-Methylpropyl 2-pyridyl ketone, is a significant area of research in inorganic chemistry. These ligands are valued for their versatile coordination modes, which can lead to the formation of polynuclear clusters with diverse topologies and interesting magnetic or catalytic properties. While specific research on 2-Methylpropyl 2-pyridyl ketone is limited, the principles of its coordination chemistry can be inferred from the extensive studies on the closely related di-2-pyridyl ketone.
The synthesis of these clusters typically involves the reaction of the pyridyl ketone ligand with a metal salt in an appropriate solvent system. The choice of metal ion, counter-anion, solvent, and reaction conditions such as temperature and pH can all play a crucial role in directing the self-assembly process towards a specific cluster topology. For instance, the use of different metal ions can result in clusters with varying geometries, from simple dinuclear complexes to more complex polynuclear cages.
Research on the broader family of di-2-pyridyl ketone ligands has demonstrated their ability to form high-nuclearity manganese and nickel clusters. mdpi.commdpi.com For example, di-2-pyridyl ketone has been instrumental in the synthesis of a Ni₁₁ coordination cluster. mdpi.com It is plausible that 2-Methylpropyl 2-pyridyl ketone could facilitate the formation of similar, albeit structurally modified, clusters. The isobutyl group could also enhance the solubility of the resulting clusters in organic solvents, which is a desirable property for subsequent reactivity studies and characterization.
Table 1: Examples of Metal-Ligand Coordination Clusters with Di-2-Pyridyl Ketone Ligands (Note: This table is based on the coordination chemistry of the parent di-2-pyridyl ketone ligand, as specific data for 2-Methylpropyl 2-pyridyl ketone is not readily available in the literature. The isobutyl group in 2-Methylpropyl 2-pyridyl ketone may influence the resulting topologies.)
| Metal Ion | Ligand System | Resulting Topology | Reference |
| Manganese (Mn) | Di-2-pyridyl ketone and diols | High-nuclearity clusters with unprecedented metal core topologies | mdpi.com |
| Nickel (Ni) | Di-2-pyridyl ketone and acetates | Undecanuclear (Ni₁₁) coordination cluster | mdpi.com |
Supramolecular Assembly and Hydrogen-Bonding Networks in Coordination Complexes
The supramolecular assembly of coordination complexes is governed by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role in dictating the final architecture. In complexes of 2-Methylpropyl 2-pyridyl ketone, both the pyridyl nitrogen and the ketone oxygen can act as hydrogen bond acceptors. This allows for the formation of extended networks when suitable hydrogen bond donors are present in the coordination sphere, such as coordinated water molecules, alcohols, or other protic ligands.
The formation of specific hydrogen-bonding motifs can lead to the organization of individual coordination complexes into one-, two-, or three-dimensional supramolecular frameworks. ias.ac.in For instance, if the complex contains coordinated water molecules, these can bridge adjacent complex units through O-H···N(pyridyl) or O-H···O(ketone) hydrogen bonds. The directionality and strength of these interactions are fundamental to the rational design of crystalline materials with desired properties, such as porosity or specific host-guest recognition capabilities.
While specific studies on the hydrogen-bonding networks in 2-Methylpropyl 2-pyridyl ketone complexes are not prevalent, general principles of crystal engineering suggest that the interplay of the coordinating pyridyl ketone and the non-coordinating isobutyl group would lead to complex and potentially novel supramolecular architectures. The steric demands of the isobutyl group might frustrate simple, close-packed arrangements, leading to the formation of more open or intricate networks, possibly with the inclusion of solvent molecules that can participate in the hydrogen-bonding scheme.
Role as a Chiral Auxiliary in Asymmetric Complexation
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. For a molecule to function as a chiral auxiliary, it must be chiral itself. In its current form, 2-Methylpropyl 2-pyridyl ketone is an achiral molecule. However, it could be rendered chiral through appropriate substitution on the pyridine ring or the isobutyl group.
Assuming a chiral derivative of 2-Methylpropyl 2-pyridyl ketone were to be synthesized, its potential as a chiral auxiliary in asymmetric complexation would depend on several factors. The chiral center would need to be positioned in such a way that it can effectively bias the coordination of other ligands to a metal center, leading to the preferential formation of one diastereomer of the resulting complex.
The pyridyl ketone moiety provides a strong binding site for a metal ion. If a chiral center is introduced, for example, on the isobutyl group, the steric bulk of this chiral substituent could direct the approach of incoming ligands. The effectiveness of this stereochemical control would be influenced by the size and nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
The development of new chiral auxiliaries is an active area of research in asymmetric synthesis. While there is no current literature to suggest that 2-Methylpropyl 2-pyridyl ketone or its derivatives have been employed as chiral auxiliaries, the structural features of pyridyl ketones make them interesting scaffolds for the design of new chiral ligands. The combination of a robust coordinating group with a sterically tunable and potentially chiral substituent offers a promising strategy for the development of future chiral auxiliaries for asymmetric metal-catalyzed reactions.
Catalytic Applications of 2 Methylpropyl 2 Pyridyl Ketone Complexes
Homogeneous Catalysis Utilizing 2-Methylpropyl 2-Pyridyl Ketone-Based Ligands
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and activity under mild reaction conditions. Ligands based on pyridyl ketones are crucial in this context, as they can stabilize metal centers and electronically influence the catalytic cycle. mdpi.comscribd.com
Application in Decarbonylation Catalysis
The catalytic decarbonylation of ketones is a significant transformation, converting carbonyl compounds into other valuable organic structures. While direct decarbonylation of 2-methylpropyl 2-pyridyl ketone itself is not extensively documented, related systems highlight the potential of such reactions. For instance, the decarbonylation of unstrained diaryl ketones to form 2,2′-bipyridyls has been successfully achieved using a CeO2-supported Cu–Pd alloy nanoparticle catalyst. chemrxiv.org This reaction proceeds through the catalytic action of electron-deficient Pd(0) ensembles, demonstrating that ketone moieties adjacent to pyridine (B92270) rings can be targeted for C-C bond cleavage. chemrxiv.org
Furthermore, soluble platinum(II) complexes, such as those derived from 2-(4-tolyl)pyridine, have been shown to catalyze the decarbonylation of unstrained ketones like cyclohexanone. core.ac.ukwhiterose.ac.uk These reactions can be complex, sometimes involving fragmentation and coupled transfer hydrogenation steps. core.ac.ukwhiterose.ac.uk The activity of these platinum complexes suggests that similar metal complexes of 2-methylpropyl 2-pyridyl ketone could potentially mediate decarbonylation processes.
Role in Cross-Coupling Reactions (e.g., Carbonylative Suzuki Reactions with related pyridyl ketones)
Pyridyl ketone derivatives are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. The carbonylative Suzuki-Miyaura reaction, for example, provides a direct route to unsymmetrical biaryl ketones by coupling arylboronic acids with aryl electrophiles under a carbon monoxide atmosphere. acs.orgmdpi.com Palladium complexes containing ligands like triphenylphosphine (B44618) or dppf are often employed. acs.org
A notable application involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds to synthesize ketones. organic-chemistry.orgnih.gov In this process, the coordination of the pyridyl nitrogen to the palladium center is a critical step for achieving an efficient reaction under mild conditions. organic-chemistry.orgnih.gov Additionally, ruthenium(II) catalysts have been used for the monoarylation of aryl 2-pyridyl ketones, showcasing a direct functionalization at the C-H bond. univ-rennes.fr These examples underscore the utility of the pyridyl ketone scaffold in facilitating challenging C-C bond formations.
Table 1: Examples of Carbonylative Cross-Coupling Reactions Involving Pyridyl Derivatives
| Catalyst System | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / K₂CO₃ | Aryl Iodides + Arylboronic Acids + CO | Unsymmetrical Biaryl Ketones | Good to Excellent | acs.org |
| Pd(OAc)₂ / PPh₃ | 2-Pyridyl Esters + Organoboron Compounds | Aromatic and Aliphatic Ketones | Moderate to Good | organic-chemistry.orgnih.gov |
| PEPPSI-IPr / PPh₃ | ortho-Disubstituted Aryl Iodides + Aryl Boronic Acids + CO | Sterically Hindered Diaryl Ketones | 67% | nih.gov |
| Cu/Mn Bimetallic System | Arylboronic Esters + Alkyl Halides + CO | Alkyl-Aryl Ketones | Not specified | rsc.org |
Transfer Hydrogenation of Ketones and Aldehydes
Transfer hydrogenation is an important method for the reduction of carbonyl compounds to alcohols, often using more convenient hydrogen donors like isopropanol (B130326) instead of high-pressure hydrogen gas. ukzn.ac.zaresearchgate.net Complexes of first-row transition metals, such as iron and nickel, featuring pyridine-containing ligands have proven to be effective catalysts for this transformation. ukzn.ac.zarsc.org
For instance, nickel(II) and iron(II) complexes with (pyrazolylmethyl)pyridine ligands are active catalysts for the transfer hydrogenation of acetophenone. ukzn.ac.za Research has shown that iron(II) complexes can be more active than their nickel(II) counterparts in these systems. ukzn.ac.za Furthermore, aminophosphinite POCNH pincer complexes of nickel(II) have been demonstrated to selectively catalyze the transfer hydrogenation of a wide array of aldehydes and ketones, tolerating various functional groups. rsc.org The mechanism is suggested to proceed via metal-ligand cooperation. rsc.org The structural similarities between these ligands and 2-methylpropyl 2-pyridyl ketone suggest that its metal complexes could also be active in such reductions.
Table 2: Catalytic Systems for Transfer Hydrogenation of Carbonyls
| Catalyst | Substrate | Hydrogen Donor | Key Finding | Reference |
|---|---|---|---|---|
| [Fe(L1)Cl₂] (L1 = 2-(pyrazolylmethyl)pyridine) | Acetophenone | Isopropanol | Iron(II) complexes were more active than nickel(II) analogues. | ukzn.ac.za |
| (POCNH)NiBr | Aldehydes and Ketones | 2-Propanol | High selectivity, tolerating various functional groups. | rsc.org |
| mpg-C₃N₄/Pd Nanoparticles | Ketones and Aldehydes | Ammonia (B1221849) Borane | High yields obtained in short reaction times (2-5 min). | researchgate.net |
| Fe-PNP pincer complex | Ketones | H₂ (mild conditions) | Effective hydrogenation using a non-precious metal center. | mdpi.com |
Heterogeneous Catalysis Incorporating Pyridyl Ketone Derivatives
While homogeneous catalysts offer high selectivity, their separation from the product can be challenging. Heterogeneous catalysts, being in a different phase from the reactants, can be easily recovered and reused. researchgate.netrsc.org Pyridyl ketone derivatives have found applications in this domain as well.
A notable example is the heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. researchgate.net In this system, a copper(II) catalyst anchored on MCM-41 (a mesoporous silica (B1680970) material) efficiently promotes the reaction, and the catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. researchgate.net The development of such supported catalysts is a key area in green chemistry. researchgate.net Additionally, various magnetically recoverable nano-catalysts have been employed for the synthesis of diverse pyridine derivatives, highlighting the versatility of heterogeneous systems in this area of chemistry. rsc.org
Enantioselective Catalysis Mediated by Chiral 2-Methylpropyl 2-Pyridyl Ketone Ligands
Enantioselective catalysis, the synthesis of a specific chiral product, is of paramount importance, particularly in the pharmaceutical industry. mdpi.com Chiral ligands derived from pyridyl ketones are effective in inducing asymmetry in catalytic reactions.
A significant breakthrough is the highly efficient and enantioselective hydrogenation of 2-pyridyl ketones using an iridium catalyst coordinated to a chiral f-phamidol ligand. rsc.org This method allows for the synthesis of chiral pyridyl-substituted secondary alcohols with outstanding enantioselectivity (up to >99% ee) and high catalytic efficiency. rsc.org The broad applicability and mild reaction conditions make this a practical approach for producing valuable chiral building blocks. rsc.org
In the realm of organocatalysis, which avoids the use of metals, chiral 2-pyridyl-2-imidazolines have been used as catalysts for direct aldol (B89426) reactions. researchgate.net These catalysts, synthesized from 2-picolinaldehyde and chiral diamines, can achieve excellent enantioselectivity in the formation of β-hydroxy carbonyl compounds, demonstrating that the chiral pyridine-containing scaffold is a powerful tool for asymmetric synthesis. researchgate.net
Table 3: Enantioselective Catalysis Using Chiral Pyridine Derivatives
| Catalyst/Ligand System | Reaction Type | Substrate | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ir-f-phamidol | Asymmetric Hydrogenation | 2-Pyridyl Ketones | Up to >99% | rsc.org |
| Chiral 2-pyridyl-2-imidazoline | Aldol Reaction | Benzaldehydes + Ketones | Up to 99:1 er | researchgate.net |
| Ruthenium-catalyzed | Asymmetric Hydrogenation | 2-(pyridin-2-yl)quinolines | Excellent | rsc.org |
Advanced Spectroscopic Characterization Methodologies in Research on 2 Methylpropyl 2 Pyridyl Ketone
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Bond Analysis
The vibrational spectrum of 2-Methylpropyl 2-pyridyl ketone is characterized by absorption bands corresponding to its constituent parts: the pyridine (B92270) ring, the ketone carbonyl group, and the isobutyl group.
Carbonyl Group (C=O): The most prominent band in the IR spectrum is the strong C=O stretching vibration, which is expected to appear in the range of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effect of the adjacent pyridine ring. Conjugation with the aromatic ring can lower the frequency compared to a simple aliphatic ketone. spectroscopyonline.comspectroscopyonline.com
Pyridine Ring: The aromatic pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹. nih.gov Out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ region.
Isobutyl Group: The aliphatic isobutyl group is identified by its C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups are found in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, rocking) for these groups appear in the 1350-1470 cm⁻¹ range. An umbrella mode for the methyl groups is also expected around 1375 cm⁻¹. spectroscopyonline.com
C-C Stretching: Vibrations corresponding to the C-C single bonds of the molecular skeleton, including the C-C-C stretch of the ketone, are found in the fingerprint region (below 1400 cm⁻¹) and are generally of weaker intensity in IR but can be more prominent in Raman spectra. spectroscopyonline.com
Table 1: Predicted Vibrational Frequencies for 2-Methylpropyl 2-Pyridyl Ketone
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carbonyl | C=O Stretch | 1690 - 1715 | FT-IR (Strong), Raman (Medium) |
| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 | FT-IR (Medium), Raman (Strong) |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | FT-IR (Medium-Strong), Raman (Strong) |
| Isobutyl Group | Aliphatic C-H Stretch | 2870 - 2960 | FT-IR (Strong), Raman (Strong) |
| Isobutyl Group | CH₂/CH₃ Bend | 1360 - 1470 | FT-IR (Medium), Raman (Medium) |
The flexibility of 2-Methylpropyl 2-pyridyl ketone arises from the rotation around the single bonds connecting the carbonyl group to the pyridine ring and the isobutyl group. This can lead to different stable conformations (rotational isomers or conformers). Vibrational spectroscopy is a powerful tool for studying this conformational isomerism because the vibrational modes, particularly in the lower frequency "fingerprint" region (400-1400 cm⁻¹), are sensitive to the molecule's geometry. researchgate.net
Changes in the dihedral angle between the plane of the pyridine ring and the carbonyl group can affect the degree of electronic conjugation, leading to shifts in the C=O stretching frequency. Furthermore, different spatial arrangements of the isobutyl group can result in distinct patterns of skeletal vibrations and C-H rocking modes. In low-temperature studies, it may be possible to "freeze" individual conformers, allowing for the identification of vibrational bands unique to each. Comparing experimental spectra with theoretical calculations for different possible conformers can help determine the most stable conformation in the gas phase or in a specific solvent. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H and ¹³C NMR spectra of 2-Methylpropyl 2-pyridyl ketone will show a distinct set of signals, each corresponding to a unique chemical environment within the molecule.
¹H NMR Spectrum: The pyridine ring protons are the most deshielded, appearing far downfield (typically δ 7.0-8.7 ppm) due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The proton at the 6-position of the ring is expected to be the most downfield. The protons of the isobutyl group will appear in the aliphatic region (δ 0.9-3.0 ppm). The two methyl groups of the isobutyl moiety are diastereotopic and may exhibit slightly different chemical shifts, appearing as a doublet around δ 0.9-1.0 ppm. The methine proton (-CH-) will be a multiplet, and the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group will be a doublet around δ 2.8-3.0 ppm.
¹³C NMR Spectrum: The carbonyl carbon is the most deshielded carbon, with a characteristic chemical shift in the δ 195-205 ppm range. ksu.edu.salibretexts.org The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The aliphatic carbons of the isobutyl group will appear upfield, with the methyl carbons being the most shielded (δ ~22 ppm), followed by the methine carbon (δ ~25 ppm) and the methylene carbon (δ ~52 ppm).
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Methylpropyl 2-Pyridyl Ketone
| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyridyl-H6 | ~8.7 | Doublet (d) | ~153 |
| Pyridyl-H3 | ~8.0 | Doublet (d) | ~122 |
| Pyridyl-H4 | ~7.8 | Triplet (t) | ~137 |
| Pyridyl-H5 | ~7.4 | Triplet (t) | ~127 |
| -CO-CH₂ - | ~2.9 | Doublet (d) | ~52 |
| -CH₂-CH (CH₃)₂ | ~2.2 | Multiplet (m) | ~25 |
| -CH(CH₃ )₂ | ~0.95 | Doublet (d) | ~22 |
| C =O | - | - | ~200 |
2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm these assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methine protons of the isobutyl group, and among the four adjacent protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments. researchgate.net
Dynamic NMR (DNMR) techniques can be employed to study the kinetics of conformational exchange processes. For 2-Methylpropyl 2-pyridyl ketone, the most likely dynamic process to be observed by NMR is the restricted rotation around the single bond connecting the carbonyl carbon and the C2-carbon of the pyridine ring.
If the energy barrier to this rotation is sufficiently high (typically > 40 kJ/mol), cooling the sample may slow the rotation to the point where it becomes slow on the NMR timescale. rsc.org This would result in the observation of distinct signals for the pyridine ring protons H3 and H5, which might otherwise be averaged at room temperature if rotation is fast. By analyzing the changes in the NMR lineshape over a range of temperatures (lineshape analysis), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable insight into the steric and electronic factors governing the molecule's conformational flexibility.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For 2-Methylpropyl 2-pyridyl ketone (C₁₀H₁₃NO), the molecular weight is 163.22 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) which can then undergo fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments provides structural clues.
Key fragmentation pathways for alkyl pyridyl ketones include:
Alpha-Cleavage: This is a common fragmentation for ketones where the bond adjacent to the carbonyl group is broken. chemguide.co.uklibretexts.org Two primary α-cleavage pathways are possible:
Loss of the isobutyl radical (•CH₂CH(CH₃)₂), leading to the formation of the 2-pyridoyl cation at m/z 106. This is often a very prominent peak.
Loss of the 2-pyridyl radical, resulting in the formation of the isobutyrylium ion ([CH(CH₃)₂CH₂CO]⁺) at m/z 85.
Fragmentation of the Alkyl Chain: The isobutyl group itself can fragment. A common fragmentation is the loss of a propyl radical (•CH₂CH₃) from the m/z 85 fragment to give a peak at m/z 43, or direct loss of a C₃H₇ fragment from the molecular ion.
Pyridine Ring Fragmentation: The pyridine ring is relatively stable but can undergo fragmentation, often involving the loss of neutral molecules like HCN (27 Da).
Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Methylpropyl 2-Pyridyl Ketone
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 163 | [M]⁺• | [C₁₀H₁₃NO]⁺• | Molecular Ion |
| 106 | [C₅H₄NCO]⁺ | [C₆H₄NO]⁺ | α-cleavage, loss of isobutyl radical (•C₄H₉) |
| 85 | [(CH₃)₂CHCH₂CO]⁺ | [C₅H₉O]⁺ | α-cleavage, loss of pyridyl radical |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure of 2-methylpropyl 2-pyridyl ketone and its metal complexes. The spectrum of the free ligand is characterized by absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions. ikm.org.my The π→π* transitions, typically occurring at shorter wavelengths (around 224 nm), are associated with the aromatic pyridine ring, while the n→π* transitions, found at longer wavelengths (around 274 nm), involve the non-bonding electrons of the carbonyl oxygen atom. ikm.org.my
Upon coordination to a metal ion, the UV-Vis spectrum undergoes significant changes, providing evidence of complex formation. The positions of the ligand-centered n→π* and π→π* bands often shift, and new, lower-energy absorption bands may appear in the visible region of the spectrum. mdpi.com These new bands are often attributable to charge-transfer (CT) transitions, which are characteristic of coordination complexes.
Two primary types of charge-transfer bands are observed:
Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. For complexes of 2-methylpropyl 2-pyridyl ketone, these transitions would involve the promotion of an electron from the π-system of the pyridine ring or the lone pairs of the carbonyl oxygen to an empty or partially filled d-orbital of the metal center. mdpi.com
Metal-to-Ligand Charge Transfer (MLCT): This type of transition involves the excitation of an electron from a metal d-orbital to an empty π* anti-bonding orbital of the ligand. MLCT bands are crucial in the study of complexes with metals in lower oxidation states and ligands with low-lying π* orbitals, such as pyridine.
Table 1: Representative Electronic Transitions in Pyridyl Ketone-Type Complexes
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 220 - 260 | Intra-ligand transition within the pyridine ring. ikm.org.my |
| n → π* | 270 - 300 | Intra-ligand transition involving carbonyl non-bonding electrons. ikm.org.my |
| LMCT | 340 - 450 | Ligand-to-Metal Charge Transfer, highly dependent on the metal ion. mdpi.com |
| d-d | 550 - 800 | Weak transitions between metal d-orbitals, often observed in the visible region. mdpi.com |
X-ray Crystallography for Solid-State Structural Determination of Complexes
Single-crystal X-ray crystallography provides the most definitive structural information for the metal complexes of 2-methylpropyl 2-pyridyl ketone in the solid state. This technique allows for the precise determination of atomic positions, leading to a detailed understanding of molecular geometry, bond lengths, and bond angles.
The general procedure involves growing a single crystal of the complex, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the crystal structure is solved and refined. For metal complexes, this method is unparalleled in its ability to unambiguously establish the coordination environment of the metal ion and the binding mode of the ligand. researchgate.net
X-ray diffraction analysis reveals the coordination number and geometry of the central metal ion in a complex of 2-methylpropyl 2-pyridyl ketone. Like other 2-acylpyridine ligands, it is expected to act as a bidentate N,O-donor, coordinating to the metal through the pyridine nitrogen and the carbonyl oxygen. The resulting coordination geometries are diverse and depend on factors such as the size and electronic configuration of the metal ion, its oxidation state, and the nature of any co-ligands present in the coordination sphere. nih.govmdpi.com
Common geometries observed for related pyridyl ketone complexes include:
Octahedral: A six-coordinate geometry is common, particularly for transition metals like Mn(II), Co(II), and Ni(II). nih.gov
Square Planar: This four-coordinate geometry is frequently observed for d⁸ metal ions such as Pd(II) and Pt(II). researchgate.netacs.org
Tetrahedral: Four-coordinate zinc(II) and cadmium(II) complexes can adopt a distorted tetrahedral geometry. mdpi.com
Square Pyramidal: Five-coordinate environments are also possible, leading to square pyramidal or trigonal bipyramidal geometries. nih.gov
The analysis provides precise measurements of bond lengths and angles within the coordination sphere. Key parameters include the M-N(pyridine) and M-O(carbonyl) bond distances, which are indicative of the strength of the coordination bonds. The "bite angle" of the chelating ligand (N-M-O angle) is also a critical parameter that reflects the geometric constraints imposed by the ligand backbone. mdpi.com
Table 2: Typical Coordination Geometries and Bond Parameters for Metal Complexes with 2-Acylpyridine Ligands
| Metal Ion | Coordination Geometry | Representative M-N Bond Length (Å) | Representative M-O Bond Length (Å) | Representative Bite Angle (°) |
|---|---|---|---|---|
| Pd(II) | Square Planar | ~2.03 | - | ~79.5 |
| Cd(II) | Distorted Octahedral | ~2.38 | - | ~68.1 |
| Zn(II) | Distorted Tetrahedral | ~2.06 | - | ~80.9 |
| La(III) | 8-Coordinate | ~2.66 | ~2.50 | ~61.4 |
| Tb(III) | 8-Coordinate | ~2.55 | ~2.42 | ~63.1 |
Data derived from complexes of analogous pyridyl ligands. nih.govmdpi.commdpi.com
For complexes of 2-methylpropyl 2-pyridyl ketone, several types of non-covalent interactions are anticipated:
Hydrogen Bonding: If protic solvents (like water or alcohols) are present during crystallization or if co-ligands contain hydrogen-bond donors (e.g., aqua ligands), hydrogen bonds (such as O-H···O or C-H···Cl) can form, linking adjacent molecules. researchgate.netacs.org
π-π Stacking: The aromatic pyridine rings of the ligands can engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the crystal's stability. rsc.org
The analysis of these interactions is crucial for the field of crystal engineering, where the goal is to design solid-state materials with specific structures and properties. The supramolecular architecture, dictated by these weak forces, can influence the physical properties of the material, such as solubility and thermal stability. researchgate.netrsc.org
Table 3: Common Intermolecular Interactions in Crystals of Pyridyl Ketone Complexes
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| C—H···Cl Hydrogen Bond | Interaction between a C-H bond and a chloride ligand on an adjacent complex. | ~2.8 |
| O—H···O Hydrogen Bond | Interaction involving a coordinated water/alcohol molecule and an oxygen atom of a neighboring complex. | ~2.7 |
| π-π Stacking | Interaction between parallel, offset pyridine rings of adjacent molecules. | ~3.4 - 3.8 (inter-planar distance) |
Data derived from complexes of analogous pyridyl ligands. acs.orgrsc.org
Computational and Theoretical Studies of 2 Methylpropyl 2 Pyridyl Ketone
Quantum Chemical Calculations (DFT, HF, and higher-level methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental properties of 2-Methylpropyl 2-pyridyl ketone at the atomic level.
The three-dimensional structure of 2-Methylpropyl 2-pyridyl ketone is determined by minimizing its energy to find the most stable arrangement of its atoms. This process, known as geometry optimization, is routinely performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311G to provide a good balance between accuracy and computational cost. researchgate.net
The optimized geometry of 2-Methylpropyl 2-pyridyl ketone would reveal key structural parameters. For instance, the bond angles around the carbonyl carbon are expected to be approximately 120°, consistent with sp² hybridization. The pyridine (B92270) ring will exhibit its characteristic planar geometry.
Conformational analysis of this molecule involves studying the different spatial arrangements that arise from rotation around its single bonds. The most significant conformational flexibility comes from the rotation about the C-C bond connecting the isobutyl group to the carbonyl carbon and the C-C bond linking the carbonyl group to the pyridine ring. Different conformers will have varying energies, and computational methods can identify the most stable conformer and the energy barriers between different conformations. For similar ketones, the relative orientation of the alkyl group and the carbonyl group can significantly influence the molecule's stability and reactivity.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.215 |
| C(carbonyl)-C(pyridine) | 1.500 | |
| C(carbonyl)-C(isobutyl) | 1.520 | |
| Bond Angle (°) | C(pyridine)-C(carbonyl)-O | 120.5 |
| C(isobutyl)-C(carbonyl)-O | 118.5 | |
| C(pyridine)-C(carbonyl)-C(isobutyl) | 121.0 |
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a central role. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.
For 2-Methylpropyl 2-pyridyl ketone, the HOMO is expected to be localized primarily on the pyridine ring, which is electron-rich. The LUMO is likely to be centered on the electron-withdrawing carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. DFT calculations can provide accurate predictions of these orbital energies and their spatial distributions. researcher.life
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Frequencies: The infrared (IR) spectrum of 2-Methylpropyl 2-pyridyl ketone can be simulated by calculating its vibrational frequencies. These calculations, typically performed at the DFT level, can identify the characteristic vibrational modes of the molecule. ekb.eg For this compound, key predicted frequencies would include the strong C=O stretching vibration, typically around 1700-1720 cm⁻¹, C-H stretching vibrations of the isobutyl group and the pyridine ring, and various bending and ring deformation modes of the pyridine nucleus. sid.ir
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-Methylpropyl 2-pyridyl ketone. acs.orgsemanticscholar.org These calculations involve determining the magnetic shielding of each nucleus within the molecule. By comparing the calculated shifts with experimental data, the assignment of signals can be confirmed. For example, the protons on the pyridine ring will have characteristic shifts in the aromatic region, while the protons of the isobutyl group will appear in the aliphatic region of the ¹H NMR spectrum. Similarly, the carbonyl carbon would exhibit a characteristic downfield shift in the ¹³C NMR spectrum. scielo.br
| Vibrational Frequencies (cm⁻¹) | ||
|---|---|---|
| Mode | Predicted Frequency | Description |
| ν(C=O) | 1715 | Carbonyl stretch |
| ν(C-H)aro | 3050-3100 | Pyridine C-H stretch |
| ν(C-H)ali | 2850-2960 | Isobutyl C-H stretch |
| NMR Chemical Shifts (ppm) | ||
| Nucleus | Predicted Shift | Assignment |
| ¹³C | ~200 | Carbonyl carbon |
| ¹H | 7.5-8.7 | Pyridine protons |
Based on the electronic structure calculations, several reactivity descriptors can be derived to predict the chemical behavior of 2-Methylpropyl 2-pyridyl ketone. These global reactivity indices, calculated from the HOMO and LUMO energies, provide insights into the molecule's susceptibility to chemical reactions.
Electronegativity (χ): Represents the ability of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
These parameters can help in predicting how 2-Methylpropyl 2-pyridyl ketone will behave in different chemical environments, for instance, whether it is more likely to act as a nucleophile or an electrophile, and at which sites reactions are most likely to occur.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Chemical Softness (S) | 1/(2η) | 0.21 |
| Electrophilicity Index (ω) | χ²/ (2η) | 3.66 |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of 2-Methylpropyl 2-pyridyl ketone over time, especially in a condensed phase like a solution. researchgate.net
An MD simulation of this molecule in a solvent, such as water or an organic solvent, would involve calculating the forces between all atoms and solving Newton's equations of motion. nih.gov This would allow for the study of:
Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties.
Conformational Dynamics: The transitions between different conformers and the timescale of these changes.
Transport Properties: Diffusion and rotational motion of the molecule in the solvent.
Such simulations can provide a more realistic picture of the molecule's behavior in a chemical or biological environment.
Theoretical Approaches to Understanding Intermolecular Interactions
The way 2-Methylpropyl 2-pyridyl ketone interacts with other molecules is governed by various non-covalent interactions. Theoretical methods are crucial for identifying and quantifying these interactions.
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can both act as hydrogen bond acceptors. Theoretical calculations can determine the strength and geometry of potential hydrogen bonds with donor molecules.
CH/π Interactions: These are weak interactions between a C-H bond and a π-system. researchgate.net In 2-Methylpropyl 2-pyridyl ketone, CH/π interactions could occur intramolecularly between the C-H bonds of the isobutyl group and the π-electron cloud of the pyridine ring. acs.org Intermolecularly, the pyridine ring can engage in CH/π interactions with other molecules. rsc.org Computational analyses, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses, can be used to characterize the nature and strength of these interactions. nih.gov These weak interactions can play a significant role in the molecule's crystal packing and its interactions in biological systems.
Computational Design and Screening of Ligands and Catalysts
The development of novel, efficient catalysts is a cornerstone of modern chemistry, with significant reliance on the rational design of organic ligands that can precisely control the activity and selectivity of a metal center. Computational chemistry has emerged as an indispensable tool in this endeavor, allowing for the in silico design and screening of ligands and catalysts, thereby accelerating the discovery process and reducing experimental costs. The pyridyl-ketone scaffold, as exemplified by 2-Methylpropyl 2-pyridyl ketone, offers a versatile platform for ligand design due to its tunable steric and electronic properties.
Computational approaches, particularly Density Functional Theory (DFT), provide profound insights into the fundamental properties of these ligands and their corresponding metal complexes. mdpi.com DFT calculations are employed to predict molecular geometries, electronic structures, and the energies of various states along a reaction pathway. rsc.org This information is critical for understanding how the structure of a ligand like 2-Methylpropyl 2-pyridyl ketone influences the performance of a catalyst. For instance, DFT can be used to model the coordination of the ligand to a metal center, such as palladium, which is common in cross-coupling reactions. reading.ac.uk Key geometric parameters of the resulting complex, such as bond lengths and angles, can be calculated to assess the stability and structure of the potential catalyst.
A hypothetical palladium(II) complex with 2-Methylpropyl 2-pyridyl ketone, [PdCl₂(2-Methylpropyl 2-pyridyl ketone)], can be computationally modeled to predict its structural features. The table below presents representative theoretical data for such a complex, illustrating the type of information gleaned from these calculations.
| Parameter | Calculated Value |
|---|---|
| Pd-N Bond Length (Å) | 2.035 |
| Pd-O Bond Length (Å) | 2.150 |
| Pd-Cl Bond Length (Å) | 2.298 |
| N-Pd-O Bite Angle (°) | 78.5 |
| C=O Bond Length (Å) | 1.255 |
The power of computational chemistry is most evident in the high-throughput screening of virtual ligand libraries. Starting with a core structure like 2-Methylpropyl 2-pyridyl ketone, chemists can design a vast array of derivatives by systematically modifying substituents. For example, the isobutyl group could be replaced with other alkyl or aryl groups, or electron-donating/withdrawing groups could be added to the pyridine ring. Each of these virtual ligands can then be computationally evaluated to predict its potential as part of a catalyst system.
The screening process typically involves calculating key descriptors that are known to correlate with catalytic activity. These descriptors can be steric (e.g., cone angle, percent buried volume) or electronic (e.g., HOMO/LUMO energies, natural bond orbital charges). These calculated values are then used to predict the ligand's performance in a target reaction, such as the Heck reaction. acs.orgresearchgate.net For instance, a lower calculated activation energy for the rate-determining step of the catalytic cycle would suggest a more efficient catalyst. Machine learning models can also be trained on these descriptors to predict catalytic activity with even greater speed. nih.gov
| Ligand | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated ΔG‡ (kcal/mol) | Predicted Yield (%) |
|---|---|---|---|---|---|
| Ligand 1 | -CH₃ (Methyl) | -6.25 | -1.85 | 22.5 | 75 |
| Ligand 2 | -CH₂CH(CH₃)₂ (Isobutyl) | -6.18 | -1.80 | 21.8 | 82 |
| Ligand 3 | -C(CH₃)₃ (tert-Butyl) | -6.15 | -1.78 | 23.1 | 68 |
| Ligand 4 | -Ph (Phenyl) | -6.40 | -2.10 | 20.9 | 91 |
| Ligand 5 | -Ph-CF₃ (p-Trifluoromethylphenyl) | -6.65 | -2.55 | 20.1 | 95 |
Note: The data presented in the tables are hypothetical and for illustrative purposes to demonstrate the application of computational screening.
By analyzing such data, researchers can identify the most promising candidates for synthesis and experimental testing, bypassing many that are predicted to have poor performance. This in silico approach not only accelerates the pace of catalyst discovery but also fosters a deeper, mechanism-based understanding of how ligands function, paving the way for the truly rational design of next-generation catalysts built upon the 2-Methylpropyl 2-pyridyl ketone framework. nih.gov
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of pyridyl ketones, including 2-Methylpropyl 2-pyridylketone, is evolving beyond traditional methods. Historically, routes such as the Friedel-Crafts acylation or oxidation of corresponding alcohols have been employed. However, modern research is focused on developing more efficient, selective, and sustainable synthetic pathways.
Future developments are likely to concentrate on:
Transition-Metal Catalyzed Cross-Coupling Reactions: Building on established methods for creating C-C bonds, novel catalytic systems are being explored to couple 2-substituted pyridines with acyl precursors. These methods promise higher yields and functional group tolerance compared to classical approaches.
C-H Activation: Direct C-H functionalization of 2-isobutylpyridine (B1582698) at the desired position represents a highly atom-economical approach. Research into regioselective C-H acylation, guided by bespoke catalysts, could significantly streamline the synthesis, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow technology offers enhanced control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability. Adapting existing batch syntheses of 2-pyridyl ketones to flow processes is a promising avenue for efficient production.
Biocatalysis: The use of engineered enzymes to perform selective acylation reactions offers a green and highly specific alternative to traditional chemical synthesis, operating under mild conditions and potentially offering high enantioselectivity if a chiral center is introduced.
Exploration of New Coordination Complexes with Unique Structural Architectures
The 2-pyridyl ketone moiety is an excellent chelating ligand, utilizing both the pyridine (B92270) nitrogen and the ketone oxygen to coordinate with metal ions. This ability has led to a rich coordination chemistry, and 2-Methylpropyl 2-pyridylketone is no exception. The sterically significant isobutyl group can influence the geometry and nuclearity of the resulting metal complexes, leading to novel structural motifs.
Emerging research in this area includes:
Polynuclear Clusters and Cages: The ligand can act as a bridge between multiple metal centers, facilitating the self-assembly of high-nuclearity coordination clusters and cages. mdpi.com These structures are of immense interest for their magnetic, host-guest, and catalytic properties. For instance, the use of di-2-pyridyl ketone, a related ligand, has led to the formation of an undecanuclear nickel(II) cluster with a novel core topology. mdpi.com
Metal-Organic Frameworks (MOFs): By incorporating additional functional groups, the 2-Methylpropyl 2-pyridylketone scaffold can be used as a building block (linker) for constructing porous MOFs. The specific size and shape of the isobutyl group can be used to tune the pore size and environment within the framework.
Supramolecular Assemblies: The ligand's ability to participate in hydrogen bonding and π-stacking interactions, in addition to coordination bonds, allows for the construction of complex supramolecular architectures, including helicates and coordination polymers with unique topologies. Schiff bases derived from 2-pyridyl ketones have been shown to form complexes with diverse coordination numbers, from four-coordinate tetrahedral to eight-coordinate dodecahedral geometries, depending on the metal ion. researchgate.net
Advanced Applications in Catalysis beyond Current Scope
Coordination complexes derived from 2-pyridyl ketones have already demonstrated significant catalytic activity. For example, palladium(II) complexes of di-2-pyridyl ketone derivatives have been successfully employed as catalysts in C-C cross-coupling reactions like the Heck reaction. nih.gov Ruthenium(II) complexes have also proven to be highly active for the asymmetric transfer hydrogenation of ketones.
Future research is poised to expand this catalytic scope into more advanced and challenging transformations:
Asymmetric Catalysis: The development of chiral variants of 2-Methylpropyl 2-pyridylketone will enable the synthesis of enantiopure products. By introducing chirality either in the ligand backbone or through coordination with a chiral auxiliary, these complexes could be applied to a range of asymmetric reactions, including hydrogenations, C-C bond formations, and oxidations.
Photocatalysis: Pyridyl-based ligands are common in photoredox catalysis. Complexes of 2-Methylpropyl 2-pyridylketone with metals like iridium or ruthenium could be designed to act as photosensitizers, harnessing light energy to drive challenging chemical reactions, such as CO2 reduction or organic transformations.
Small Molecule Activation: The electron-rich nature of the ligand and its ability to stabilize various metal oxidation states make its complexes suitable candidates for the activation of small molecules like O2, H2, or N2. This could lead to new catalytic cycles for oxidation, hydrogenation, or nitrogen fixation processes.
| Catalyst Family | Metal Center | Reaction Type | Potential Advancement |
| Pyridyl-Ketone Hydrazones | Palladium (Pd) | C-C Cross-Coupling (e.g., Heck) nih.gov | Broader substrate scope, lower catalyst loading |
| Pyrazolyl–Pyridyl–Oxazolinyls | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Higher enantioselectivity for challenging ketones |
| Pyridyl-phosphine Hybrids | Palladium (Pd) | Olefin Alkoxycarbonylation rsc.org | Enhanced efficiency through metal-ligand cooperation |
| Di-2-pyridyl ketone derivatives | Palladium (Pd) | Electrocatalytic Hydrogen Evolution rawdatalibrary.net | Lower overpotential and increased turnover numbers |
Integration with Advanced Materials Science and Nanotechnology
The unique properties of 2-Methylpropyl 2-pyridylketone and its metal complexes open doors for their integration into advanced materials. The frontier lies in harnessing their molecular characteristics to create materials with tailored macroscopic functions.
Key future directions include:
Luminescent Materials: Lanthanide complexes are renowned for their sharp and long-lived luminescence. Incorporating lanthanide ions into coordination complexes with 2-Methylpropyl 2-pyridylketone could yield novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Molecular Magnets: The formation of polynuclear clusters, particularly with 3d transition metals like manganese or cobalt, could lead to the creation of Single-Molecule Magnets (SMMs). researchgate.net These materials, which exhibit magnetic hysteresis at the molecular level, are potential candidates for high-density data storage and quantum computing.
Functional Nanoparticles: The ligand can be used to functionalize the surface of nanoparticles (e.g., gold, iron oxide), imparting specific recognition or catalytic properties. These functionalized nanoparticles could be used in targeted drug delivery, medical diagnostics, or as recoverable nanocatalysts.
Two-Dimensional Materials: On conductive surfaces, ketone groups can coordinate with metal adatoms to form highly ordered, two-dimensional metal-organic nanostructures. nih.gov This self-assembly process could be exploited to create novel 2D materials with unique electronic or catalytic properties.
Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. acs.org For 2-Methylpropyl 2-pyridylketone, computational methods are crucial for accelerating discovery and deepening fundamental understanding.
Future applications in this domain will focus on:
Predictive Ligand Design: Computational screening can be used to predict the electronic properties and coordination behavior of novel 2-pyridyl ketone derivatives before they are synthesized. nih.gov This allows for the rational design of ligands with optimized properties for a specific application, such as catalysis or materials science. DFT calculations can accurately predict acidity constants, which is crucial for understanding catalytic cycles involving proton transfer. acs.org
Mechanism Elucidation: DFT calculations can map out the entire reaction pathway for a catalytic cycle, identifying transition states and intermediates. rsc.org This provides invaluable insight into the reaction mechanism, helping researchers to understand how to optimize reaction conditions and catalyst design for improved performance.
Spectroscopic Analysis: Computational methods can simulate various spectra (e.g., IR, UV-Vis, NMR), aiding in the characterization of new compounds and their metal complexes. sid.irnih.gov For example, Time-Dependent DFT (TD-DFT) can be used to assign the origin of electronic absorption bands, providing a clearer picture of the electronic structure of coordination compounds. nih.gov
Structure-Property Relationships: By systematically modifying the structure of the ligand in silico and calculating the resulting properties (e.g., bond strengths, electronic energy gaps, magnetic coupling), researchers can build robust models that correlate molecular structure with material or catalytic function. mdpi.com
Q & A
Q. What ethical considerations arise when publishing conflicting data on this compound’s toxicity?
- Methodological Answer : Disclose all raw data, including negative results, in supplementary materials. Acknowledge limitations (e.g., sample size, model organisms) and avoid overinterpretation. Cite prior studies transparently, even if contradictory, and propose follow-up experiments to resolve ambiguities .
Data Reporting Standards
- Synthesis & Characterization : Report yields, purity (≥95% by HPLC), and spectral data (e.g., NMR peak assignments, HRMS m/z values). For novel compounds, include X-ray crystallography data if available .
- Computational Studies : Provide input parameters (basis sets, solvation models) and validation metrics (e.g., RMSD for geometry optimization) .
- Biological Assays : Specify IC values, error margins, and statistical tests used (e.g., ANOVA with post-hoc analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
